molecular formula C4H10O2 B056796 2,3-Butanediol CAS No. 123513-85-9

2,3-Butanediol

Cat. No. B056796
M. Wt: 90.12 g/mol
InChI Key: OWBTYPJTUOEWEK-UHFFFAOYSA-N
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Description

2,3-Butanediol is an organic compound with the formula (CH3CHOH)2. It is classified as a vic-diol (glycol). It exists as three stereoisomers, a chiral pair and the meso isomer. All are colorless liquids. Applications include precursors to various plastics and pesticides .


Synthesis Analysis

2,3-Butanediol is prepared by hydrolysis of 2,3-epoxybutane . The isomer distribution depends on the stereochemistry of the epoxide . The meso isomer is used to combine with naphthalene-1,5-diisocyanate . The resulting polyurethane is called "Vulkollan" .


Molecular Structure Analysis

The molecular formula of 2,3-Butanediol is C4H10O2 . It has a molar mass of 90.12 g/mol . The IUPAC name is butane-2,3-diol .


Chemical Reactions Analysis

2,3-Butanediol can undergo dehydration to form butanone (methyl ethyl ketone): (CH3CHOH)2 → CH3C(O)CH2CH3 + H2O. It can also undergo deoxydehydration to form butene .


Physical And Chemical Properties Analysis

2,3-Butanediol is a colorless, viscous liquid that is miscible with water in all proportions . It has a density of 0.987 g/mL, a melting point of 19 °C, and a boiling point of 177 °C . It is soluble in alcohol, ketones, and ether .

Scientific Research Applications

  • Microbial 2,3-Butanediol Production :

    • Summary : The paper provides a comprehensive review of the state-of-the-art in microbial production of 2,3-butanediol, covering aspects like strain improvement, substrate alternation, process development, derivatives, and downstream processing. Future prospects are also discussed (Ji, Huang, & Ouyang, 2011).
  • Production in Saccharomyces cerevisiae :

    • Summary : This study demonstrates the improved production of 2,3-butanediol in Saccharomyces cerevisiae by eliminating byproducts like ethanol and glycerol and rebalancing redox cofactors (Kim & Hahn, 2015).
  • Biological Production Overview :

    • Summary : The article reviews the basic properties of 2,3-BD, its microbial formation pathways, production methods, fermentation conditions, and downstream recovery challenges (Syu, 2001).
  • Biotechnological Production Prospects :

    • Summary : This review focuses on the biotechnological production of 2,3-BD from biomass wastes, exploring sources, microorganisms, and pilot-scale production efforts, while highlighting challenges in achieving desired profitability (Celińska & Grajek, 2009).
  • Downstream Processing of Biologically Produced Diols :

    • Summary : This review summarizes methods for recovering and purifying biologically produced 1,3-propanediol and 2,3-butanediol, discussing their efficiencies, yields, purity, and energy consumption (Xiu & Zeng, 2008).
  • Recent Advances in Engineered Microbes :

    • Summary : The paper discusses state-of-the-art progress in biotechnological production of 2,3-BD, focusing on metabolic and process engineering strategies (Yang & Zhang, 2019).
  • Microbial Routes to (2R,3R)-2,3-Butanediol :

    • Summary : This article reviews advances in developing microbial cell factories for (2R,3R)-2,3-butanediol production, highlighting metabolic engineering and synthetic biology approaches (Xie et al., 2017).
  • Efficient and Economical Production Strategies :

    • Summary : This review summarizes knowledge and experience in efficient and economical microbial production of 2,3-BD, including natural and genetically modified microbial strains (Białkowska, 2016).
  • Current Strategies and Parameters for Enhanced Production :

    • Summary : The paper highlights strategies to enhance 2,3-BD production, focusing on optimization of culture conditions and the use of high-producing strains (Hakizimana, Matabaro, & Lee, 2019).
  • Biotechnological Production of 2,3-Butanediol Stereoisomers :

    • Summary : This review addresses the synthetic mechanisms of different 2,3-butanediol stereoisomers and summarizes strategies for efficient and economical production (Hea, 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, specific target organ toxicity - (repeated exposure), and target organs - respiratory system .

Future Directions

2,3-Butanediol has potential applications in the production of various plastics and pesticides . It can also be used in the resolution of carbonyl compounds in gas chromatography . During World War II, research was done towards producing 2,3-butanediol by fermentation in order to produce 1,3-butadiene, the monomer of the polybutadiene used in a leading type of synthetic rubber .

Relevant papers for further reading include "Microbial 2,3-butanediol production: a state-of-the-art review" , "Technological development of the bio‐based 2,3‐butanediol process" , and "A cell-free system for production of 2,3-butanediol is robust to growth" .

properties

IUPAC Name

butane-2,3-diol
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InChI

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3
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InChI Key

OWBTYPJTUOEWEK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C(C)O)O
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Molecular Formula

C4H10O2
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Related CAS

34439-75-3
Record name Poly[oxy(1,2-dimethyl-1,2-ethanediyl)], α-hydro-ω-hydroxy-
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DSSTOX Substance ID

DTXSID8041321
Record name 2,3-Butanediol
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Molecular Weight

90.12 g/mol
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Physical Description

Liquid, Nearly colorless solid or liquid; Hygroscopic; [HSDB] Semi-solid that melts to clear colorless liquid; mp = 25 deg C; [MSDSonline], Solid
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Boiling Point

BP: 182 °C at 1 atm, 182.00 °C. @ 760.00 mm Hg
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Flash Point

85 °C, 85 °C (185 °F) - closed cup, 185 °F - open cup
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Solubility

In water, miscible at 20 °C, Miscible with water, Easily soluble in low molecular mass alcohols and ketones., Soluble in alcohol, ether, 1000 mg/mL at 20 °C
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Density

1.045 at 20 °C/20 °C
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Vapor Density

3.1 (Air = 1)
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Vapor Pressure

0.24 [mmHg], 0.243 mm Hg at 25 °C
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Product Name

2,3-Butanediol

Color/Form

Nearly colorless, crystalline solid or liquid

CAS RN

513-85-9, 35007-63-7
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Melting Point

19 °C, 25 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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